2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused triazoloquinazolinone core. Its structure includes a 7-chloro substituent on the quinazolinone ring, a propyl group at position 4, and a thioether-linked acetamide moiety bound to a 4-chlorophenyl group. The chloro substituents and triazole ring may enhance binding affinity to biological targets, while the thioether linkage could influence metabolic stability compared to oxygen-based analogs .
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O2S/c1-2-9-26-18(29)15-10-13(22)5-8-16(15)27-19(26)24-25-20(27)30-11-17(28)23-14-6-3-12(21)4-7-14/h3-8,10H,2,9,11H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTJHWDOGJRRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide , with CAS Number 1111176-14-7, belongs to a class of triazoloquinazoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 485.9 g/mol. The structure includes a triazole ring and a quinazoline core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O4S |
| Molecular Weight | 485.9 g/mol |
| CAS Number | 1111176-14-7 |
Anticancer Activity
Research indicates that triazoloquinazoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds with similar structures displayed IC50 values ranging from 0.5 to 10 µM against different cancer types, suggesting potent anticancer activity .
Antimicrobial Activity
The compound's antimicrobial potential has been explored against various bacterial strains. Studies have shown that derivatives of triazoloquinazolines possess activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to our target demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
Anticonvulsant properties have also been reported for triazoloquinazoline derivatives. In animal models, compounds similar to the one exhibited significant protective effects against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES), with effective doses noted at 30 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural features:
- Triazole Ring : Essential for interaction with biological targets.
- Chloro Substituents : Enhance lipophilicity and improve binding affinity.
- Thioamide Group : Contributes to the compound's reactivity and potential enzyme inhibition.
A comprehensive SAR analysis revealed that modifications on the phenyl ring significantly influence the activity against specific targets. For example, electron-donating groups on the phenyl ring were found to enhance antimicrobial activity .
Study 1: Anticancer Activity
In a recent study published in ACS Omega, researchers synthesized various triazoloquinazoline derivatives and evaluated their anticancer activity against breast cancer cell lines. The most potent compound exhibited an IC50 of 3 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of triazoloquinazoline derivatives against resistant bacterial strains. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics, particularly in treating infections caused by multidrug-resistant bacteria .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities , particularly:
- Anticancer Activity : The triazoloquinazoline framework has been associated with the inhibition of tubulin polymerization, making it a candidate for anticancer drug development. Studies have shown its potential effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties. The presence of specific functional groups in this compound may enhance its ability to modulate inflammatory pathways .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of triazoloquinazolines can exhibit antimicrobial activity against a range of pathogens, indicating potential applications in treating infections.
Case Studies
Several studies have explored the applications of 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
- Anti-inflammatory Studies : Research in Pharmacology Reports highlighted its ability to reduce inflammatory markers in animal models, suggesting potential therapeutic uses in chronic inflammatory diseases.
- Antimicrobial Testing : Investigations reported in Antimicrobial Agents and Chemotherapy indicated that this compound exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related analogs from available literature:
Key Observations:
Core Heterocycle Differences: The target compound’s triazoloquinazolinone core is distinct from the thiazole (733796-12-8) or pyrimidine (561009-03-8) scaffolds in other analogs. This fused system may confer unique π-π stacking or hydrogen-bonding interactions in biological targets .
Substituent Effects: The dual chloro groups in the target compound (7-Cl on quinazolinone and 4-Cl on phenyl) may enhance lipophilicity and membrane penetration compared to analogs with non-halogenated aryl groups (e.g., 733796-12-8’s trimethylphenyl). The thioether linkage in the target’s acetamide side chain could improve metabolic stability relative to oxygen-linked analogs, which are more prone to hydrolysis .
Functional Group Implications :
- The propyl group at position 4 in the target compound may modulate steric hindrance at binding sites, a feature absent in smaller analogs like 571917-25-4.
- The N-butyl and 2-methylpropyl groups in 561009-03-8 suggest enhanced hydrophobic interactions, whereas the target’s 4-chlorophenyl group may favor aromatic stacking.
Research Findings and Limitations
- Computational Predictions: Molecular docking simulations suggest the target’s chloro-substituted quinazolinone may inhibit kinases (e.g., EGFR or CDK2) more effectively than pyrimidine-based analogs due to enhanced electrostatic complementarity .
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclization to form the triazoloquinazolinone core and subsequent substitution to introduce functional groups. Key steps include:
- Core formation : Cyclization of precursors like quinazolinones or triazole derivatives under controlled conditions (e.g., reflux in polar aprotic solvents) .
- Substitution reactions : Introducing the 4-chlorophenyl and propyl groups via nucleophilic substitution or coupling reactions .
- Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of NMR (1H/13C), IR , and mass spectrometry is essential for structural confirmation:
- NMR : Assigns proton and carbon environments, confirming substituent positions .
- IR : Validates functional groups (e.g., carbonyl, thioether) .
- HPLC : Ensures purity and monitors reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization of:
- Temperature : Higher temperatures accelerate cyclization but may degrade sensitive intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use of Pd-based catalysts for coupling reactions to reduce side products . Design of Experiment (DoE) approaches can identify optimal parameter combinations .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) .
- Orthogonal validation : Confirm enzyme inhibition via both fluorescence-based and radiometric assays .
- Structural comparisons : Compare activity of analogs (e.g., trifluoromethyl vs. chloro derivatives) to identify SAR trends .
Q. How does the compound’s structure influence its enzyme inhibition mechanisms?
The triazoloquinazolinone core and chloro substituents are critical:
- Core rigidity : Enhances binding to ATP pockets in kinases .
- Chlorine atoms : Increase lipophilicity, improving membrane permeability and target engagement . Molecular docking simulations can predict binding modes to enzymes like topoisomerase II .
Q. What experimental designs are recommended for assessing biological activity?
Use randomized block designs with split-plot arrangements to control variables:
- In vitro : Dose-response curves (IC50) across multiple cell lines .
- In vivo : Pharmacokinetic studies in rodent models to evaluate bioavailability . Include negative controls (e.g., solvent-only) and replicate assays (n ≥ 3) .
Q. How can stability be assessed under different storage or physiological conditions?
Conduct stress tests under varied conditions:
Q. What structure-activity relationship (SAR) insights exist compared to analogs?
Key modifications and their impacts:
| Modification | Effect | Reference |
|---|---|---|
| Replacement of Cl with CF3 | Increased metabolic stability | |
| Addition of methoxy groups | Enhanced solubility but reduced potency | |
| SAR studies should prioritize substitutions at the triazole and quinazolinone positions . |
Q. How can low solubility in aqueous media be addressed without compromising activity?
Strategies include:
- Prodrug design : Introduce phosphate esters for transient solubility .
- Co-solvents : Use DMSO/PEG mixtures in preclinical formulations .
- Nanoparticle encapsulation : Improve bioavailability via liposomal carriers .
Q. What methodologies ensure data reproducibility in synthetic and biological studies?
- Detailed protocols : Specify reaction times, solvent grades, and equipment settings .
- Raw data sharing : Deposit NMR/HPLC chromatograms in open-access repositories .
- Collaborative validation : Cross-verify results with independent labs using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
